molecular formula C15H16N2O B12616472 6-[1-(3-Amino-2-methylanilino)ethylidene]cyclohexa-2,4-dien-1-one CAS No. 921757-50-8

6-[1-(3-Amino-2-methylanilino)ethylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B12616472
CAS No.: 921757-50-8
M. Wt: 240.30 g/mol
InChI Key: BOOPEEQVBYDSML-UHFFFAOYSA-N
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Description

6-[1-(3-Amino-2-methylanilino)ethylidene]cyclohexa-2,4-dien-1-one is a chemical compound that belongs to the class of quinomethanes. These compounds are formally derived from quinones by replacing one or both of the quinone oxygens with methylidene groups

Preparation Methods

The synthesis of 6-[1-(3-Amino-2-methylanilino)ethylidene]cyclohexa-2,4-dien-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-2-methylaniline with cyclohexa-2,4-dien-1-one under specific conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

6-[1-(3-Amino-2-methylanilino)ethylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce corresponding hydroquinones.

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as antimicrobial or anticancer properties . In medicine, derivatives of this compound could be explored for therapeutic applications. Additionally, in the industry, it can be used in the development of new materials or as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of 6-[1-(3-Amino-2-methylanilino)ethylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

CAS No.

921757-50-8

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

2-[N-(3-amino-2-methylphenyl)-C-methylcarbonimidoyl]phenol

InChI

InChI=1S/C15H16N2O/c1-10-13(16)7-5-8-14(10)17-11(2)12-6-3-4-9-15(12)18/h3-9,18H,16H2,1-2H3

InChI Key

BOOPEEQVBYDSML-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1N=C(C)C2=CC=CC=C2O)N

Origin of Product

United States

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